molecular formula C45H62O8 B057248 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman CAS No. 144337-18-8

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman

Cat. No. B057248
CAS RN: 144337-18-8
M. Wt: 731 g/mol
InChI Key: CEJAYJCUSZHYDS-UHFFFAOYSA-N
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Description

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman , also known as sinapaldehyde , is a natural compound with the chemical formula C₁₁H₁₂O₄ . It belongs to the class of cinnamaldehyde derivatives and is characterized by its aromatic structure containing hydroxyl and methoxy groups .

Scientific Research Applications

1. Inhibition of Secretory Phospholipase A2 (sPLA2) YM-26734 is a competitive inhibitor of sPLA2 . sPLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, and its inhibition can be useful in the treatment of diseases where phospholipid metabolism is disrupted.

Anti-Inflammatory Applications

YM-26734 has been shown to ameliorate local inflammatory responses in TPA-induced mouse ear edema . This suggests potential applications in the treatment of inflammatory conditions.

Broad Inhibitory Spectrum

YM-26734 exhibits a broad inhibitory profile to several sPLA2s . This broad spectrum of inhibition suggests potential applications in a variety of conditions where multiple sPLA2s are involved.

Selective Inhibition

While YM-26734 is active against several sPLA2s, it displays minimal activity at sPLA2-IIF and no activity at cytosolic PLA2, cyclooxygenase, and lipoxygenase . This selective inhibition could be beneficial in situations where specific inhibition of certain enzymes is desired.

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJAYJCUSZHYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932293
Record name 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman

CAS RN

144337-18-8
Record name YM 26734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20932293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-26734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 2
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 3
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 4
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 5
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Reactant of Route 6
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman

Q & A

ANone: YM-26734 acts as a competitive inhibitor of sPLA2-IIA. [] This means it competes with the natural substrate for binding to the enzyme's active site. By doing so, YM-26734 prevents sPLA2-IIA from hydrolyzing phospholipids and releasing arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. [, , ] This inhibition of sPLA2-IIA activity ultimately leads to the suppression of inflammatory responses. []

ANone: Research suggests that the trihydroxytoluene moiety present in the structure of YM-26734 is crucial for its inhibitory activity against sPLA2-IIA. [] Modifications to this core structure, such as simplifying the molecule while retaining the trihydroxytoluene group, have been explored to develop new sPLA2-IIA inhibitors. [] Further research is needed to fully elucidate the SAR and identify structural modifications that could enhance potency, selectivity, or other desirable properties.

ANone: In vitro, YM-26734 has demonstrated potent inhibition of sPLA2-IIA activity with an IC50 value of 0.085 μM against rabbit platelet-derived group II PLA2. [] Notably, it displayed selectivity for sPLA2-IIA over sPLA2-I, with a 80-fold higher IC50 value for the latter. [] In vivo studies using mouse models of inflammation have shown that YM-26734 effectively reduces TPA-induced ear edema, indicating its ability to suppress inflammatory responses. [] Additionally, YM-26734 significantly reduced exudate fluids and leukocyte accumulation in a rat model of carrageenin-induced pleurisy. []

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